molecular formula C3H6N2O B093498 Nitrosoazetidine CAS No. 15216-10-1

Nitrosoazetidine

Cat. No.: B093498
CAS No.: 15216-10-1
M. Wt: 86.09 g/mol
InChI Key: SNKTZBNDUVWOAZ-UHFFFAOYSA-N
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Description

Nitrosoazetidine (C₃H₆N₂O; molecular weight 86.094 g/mol) is a cyclic nitrosamine with the IUPAC name 1-nitrosoazetidine . It is structurally characterized by a four-membered azetidine ring with a nitroso (-N=O) group attached to the nitrogen atom. This compound is classified as a potent carcinogen, particularly targeting the liver in rodents . Metabolic activation via α-hydroxylation is critical for its carcinogenicity, leading to the formation of reactive alkylating agents such as alkyldiazonium ions .

Properties

IUPAC Name

1-nitrosoazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c6-4-5-2-1-3-5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKTZBNDUVWOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021475
Record name N-Nitrosoazetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15216-10-1
Record name 1-Nitrosoazetidine
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Record name Nitrosoazetidine
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Record name Nitrosoazetidine
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Record name N-Nitrosoazetidine
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Record name NITROSOAZETIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNG95144HS
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Comparison with Similar Compounds

Structural Features and Carcinogenic Activity

The carcinogenicity of cyclic nitrosamines is influenced by ring size, substituents, and metabolic pathways. Below is a comparison of Nitrosoazetidine with key analogs:

Compound Structure Key Features Carcinogenic Target Organs (Species)
This compound 4-membered ring No oxygen; small ring size Liver (rats), liver (hamsters at high dose)
Nitrosomorpholine 6-membered ring with O Contains oxygen atom Nasal cavity, trachea (hamsters)
2-Methylnitrosomorpholine Methyl-substituted Methyl group enhances potency Nasal cavity, liver (hamsters)
Nitroso-1,3-oxazolidine 5-membered ring with O Oxygen-containing ring Liver (hamsters; slow progression)
N-Nitrosothiazolidine 5-membered ring with S Sulfur atom instead of oxygen Limited data; used as reference standard

Key Observations :

  • Ring Size: Smaller rings (e.g., this compound’s 4-membered) may reduce metabolic stability, requiring higher doses for carcinogenicity .
  • Substituents : Methyl groups (e.g., 2-Methylnitrosomorpholine) increase potency and alter target organ specificity .
  • Heteroatoms : Oxygen-containing nitrosamines (e.g., nitrosomorpholine) target respiratory tissues, while sulfur analogs (e.g., N-nitrosothiazolidine) are less studied .

Species-Specific Carcinogenicity

This compound exhibits significant interspecies variability:

  • Rats: Highly active liver carcinogen even at moderate doses .
  • Hamsters : Initially reported as inactive, but a high-dose study (3× higher than nitrosomorpholine) induced liver tumors in 30% of hamsters .
  • Mechanistic Insight: Deuterium substitution at α-positions reduces carcinogenicity in rats, suggesting a conserved α-hydroxylation activation pathway across species .

In contrast, nitrosomorpholine and its derivatives show consistent activity in both rats and hamsters at lower doses, primarily affecting nasal and tracheal tissues in hamsters .

Metabolic Activation and Reactivity

All cyclic nitrosamines require enzymatic activation to exert carcinogenicity. For this compound:

α-Hydroxylation : Cytochrome P450 enzymes hydroxylate the α-carbon, generating unstable intermediates that decompose into DNA-alkylating agents (e.g., methyldiazonium ions) .

Deuterium Isotope Effect: Substituting hydrogen with deuterium at α-positions reduces carcinogenicity by up to 90%, confirming the critical role of α-hydroxylation .

Comparatively, nitrosomorpholine undergoes similar activation but produces adducts preferentially in nasal tissues due to localized metabolic activity .

Environmental and Product Presence

This compound has been detected in trace amounts in tobacco products, including flavored hookah tobaccos and cigarettes . While its carcinogenicity via oral exposure (gavage) is well-documented , inhalation risks remain unstudied—a notable gap compared to nitrosomorpholine, which is linked to respiratory cancers .

Tables for Quick Reference

Table 1: Carcinogenic Dose Comparison in Hamsters

Compound Dose (mg/kg) Tumor Incidence (%) Latency Period (weeks)
This compound 50 30% liver 60–80
Nitrosomorpholine 16 80% nasal cavity 40–60
2-Methylnitrosomorpholine 16 70% liver, 50% nasal 40–60
Nitroso-1,3-oxazolidine 16 50% liver 80–100

Data sourced from Lijinsky et al. (1984) .

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